(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one
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Overview
Description
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one typically involves the reaction of a thiazolidine derivative with a pyrrolidinone derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic attack of the thiazolidine on the carbonyl group of the pyrrolidinone, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues or metal ions within the target protein.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethyl pyrrolidines: These compounds share a similar pyrrolidine core but differ in their functional groups and overall structure.
Thiazolidine derivatives: Compounds with a thiazolidine ring but different substituents or additional functional groups.
Uniqueness
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one is unique due to its specific combination of a thiazolidine ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
600156-84-1 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c11-7-2-1-6(9-7)8(12)10-3-4-13-5-10/h6H,1-5H2,(H,9,11)/t6-/m0/s1 |
InChI Key |
ZOXGXFCKWOMIEP-LURJTMIESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CCSC2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCSC2 |
Origin of Product |
United States |
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